N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d][1,3]dioxole moiety and a trifluoromethoxy-substituted phenyl group, linked through an oxalamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves a multi-step process. One common approach is the condensation of benzo[d][1,3]dioxole-5-carbaldehyde with an appropriate amine to form an intermediate Schiff base, followed by the reaction with oxalyl chloride to yield the desired oxalamide. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and ensuring proper handling and disposal of reagents and by-products to meet environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under specific conditions to form quinone derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with cellular targets, leading to the modulation of specific biochemical pathways. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the inhibition of key enzymes involved in cell proliferation and survival, such as tubulin polymerization inhibitors .
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methoxyphenyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-chlorophenyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic properties and potentially enhances its biological activity compared to its analogs. This structural feature may contribute to its higher potency and selectivity as an anticancer agent.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O5/c18-17(19,20)27-12-4-2-11(3-5-12)22-16(24)15(23)21-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDJVYIKGQDIHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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